4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is characterized by the presence of a bromophenyl group attached to the triazino-benzimidazole core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
This compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and the metabolism of folate, leading to potential therapeutic effects .
Biochemical Pathways
The compound’s action affects the folate metabolic pathway. By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a cofactor in the synthesis of nucleotides . This disruption can lead to a decrease in DNA synthesis and cell growth, potentially making the compound useful in the treatment of diseases characterized by rapid cell division .
Result of Action
The inhibition of dihydrofolate reductase by this compound leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
The synthesis of 4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazino-benzimidazole compound . Another method involves the use of acetone and piperidine as a catalyst to achieve the cyclization . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazino-benzimidazole core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(3-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other triazino-benzimidazole derivatives, such as:
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits DHFR but has different substituents that may affect its potency and specificity.
4,4,7,8-Tetramethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Another DHFR inhibitor with a distinct substitution pattern, showing varied biological activity.
The uniqueness of this compound lies in its bromophenyl group, which may confer specific interactions with biological targets and influence its chemical reactivity.
Properties
IUPAC Name |
4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVHKXJMQXQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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